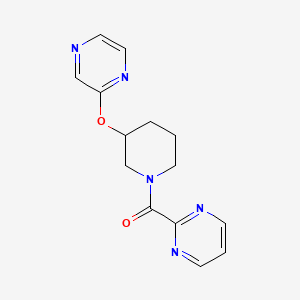

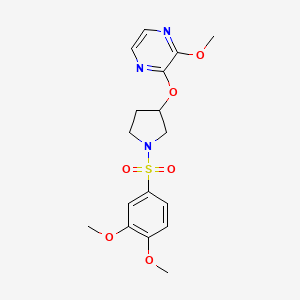

(3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the class of pyrazinyl-piperidine derivatives and has shown promising results in various scientific studies. In

Scientific Research Applications

Hybrid Catalysts in Medicinal and Pharmaceutical Synthesis

Hybrid catalysts play a crucial role in the synthesis of heterocyclic compounds like pyranopyrimidines, which are key precursors for medicinal and pharmaceutical industries. The use of organocatalysts, metal catalysts, and green solvents facilitates the development of lead molecules with significant bioavailability and synthetic applications. This reflects the importance of structurally complex molecules similar to (3-(Pyrazin-2-yloxy)piperidin-1-yl)(pyrimidin-2-yl)methanone in drug discovery and development (Parmar, Vala, & Patel, 2023).

Generation of Pyrazines in Food Products

The Maillard reaction, a method of synthesizing pyrazines, indicates the relevance of pyrazinyl compounds in enhancing flavors in food products. This process, while desirable for flavor development, involves careful control strategies to balance between promoting pyrazines' formation and minimizing harmful by-products, showcasing the chemical's role in food science and technology (Yu et al., 2021).

Inhibitors in Type 2 Diabetes Mellitus Treatment

Compounds related to pyrimidine and piperidine, such as DPP IV inhibitors, have been explored for their therapeutic potential in treating Type 2 Diabetes Mellitus. This demonstrates the medical significance of structurally related molecules in designing drugs that modulate enzyme activity critical for insulin secretion (Mendieta, Tarragó, & Giralt, 2011).

Heterocyclic N-oxide Molecules in Drug Development

Heterocyclic N-oxide molecules, including those derived from pyrazine, are highlighted for their potential in organic synthesis, catalysis, and medicinal applications. These compounds have shown anticancer, antibacterial, and anti-inflammatory activity, emphasizing the versatility of pyrazinyl and related structures in drug development (Li et al., 2019).

Synthesis of Complex Heterocycles

The synthesis of fused heterocycles, including structures involving pyrazine and pyrimidine moieties, is facilitated by multi-component reactions. These atom economical and eco-friendly methods enable the creation of complex molecules for pharmaceutical applications, illustrating the synthetic utility of compounds akin to this compound in generating biologically active heterocycles (Dhanalakshmi et al., 2021).

Mechanism of Action

Target of Action

Similar compounds such as piperidine derivatives have been known to interact with various receptors and enzymes, playing a significant role in the pharmaceutical industry .

Mode of Action

It’s worth noting that compounds with similar structures have been shown to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic profiles .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

It’s worth noting that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

(3-pyrazin-2-yloxypiperidin-1-yl)-pyrimidin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c20-14(13-17-4-2-5-18-13)19-8-1-3-11(10-19)21-12-9-15-6-7-16-12/h2,4-7,9,11H,1,3,8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKHIAVFFVFBCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2942782.png)

![3-chloro-5-{[(E)-2-fluoroethenyl]sulfanyl}benzoic acid](/img/structure/B2942785.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)

![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)

![2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2942790.png)

![2-[4-(2,2-Difluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2942793.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2942805.png)